molecular formula C18H16N4O6S2 B2397623 N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide CAS No. 1432514-50-5

N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide

Cat. No.: B2397623
CAS No.: 1432514-50-5
M. Wt: 448.47
InChI Key: DJYNRWQYLQGBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzo[d]oxazole core fused with a 1,2,4-thiadiazole ring.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-N-(1,2,4-thiadiazol-5-yl)-3H-1,3-benzoxazole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O6S2/c1-26-12-4-3-11(15(7-12)27-2)9-22(17-19-10-20-29-17)30(24,25)13-5-6-14-16(8-13)28-18(23)21-14/h3-8,10H,9H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYNRWQYLQGBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide is a complex chemical compound notable for its potential biological activities. The compound features a unique combination of functional groups that contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4O6S2C_{18}H_{16}N_{4}O_{6}S_{2}, with a molecular weight of 448.47 g/mol. The structure includes a dimethoxybenzyl group, a thiadiazole moiety, and a sulfonamide group, which are known to enhance biological activity.

Property Value
Molecular FormulaC18H16N4O6S2
Molecular Weight448.47 g/mol
CAS Number1432514-50-5
Purity≥ 95%

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-thiadiazole scaffold exhibit a wide range of biological activities including:

  • Anticancer : Several studies have reported that thiadiazole derivatives can inhibit cancer cell proliferation by targeting various enzymes such as thymidylate synthase and histone deacetylases (HDAC) .
  • Anticonvulsant : Thiadiazole derivatives have shown promising results in anticonvulsant activity through mechanisms involving GABA receptors and voltage-gated ion channels .
  • Antimicrobial : The compound's structure suggests potential antibacterial and antifungal activities, which are common in similar thiadiazole derivatives .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Ion Channel Modulation : It potentially affects ion channels that are crucial for neuronal excitability and neurotransmitter release.
  • Receptor Interaction : The interaction with GABA receptors can lead to increased inhibitory neurotransmission.

Case Studies and Research Findings

Several studies have investigated the biological properties of similar compounds:

  • Anticancer Activity : A study demonstrated that derivatives with the thiadiazole moiety exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds showed IC50 values in the low micromolar range against breast and colon cancer cells .
  • Anticonvulsant Effects : Research utilizing the maximal electroshock (MES) and pentylenetetrazole (PTZ) models indicated that certain thiadiazole derivatives provided substantial protection against induced seizures at doses as low as 30 mg/kg .
  • Antimicrobial Efficacy : Bioassay results indicated moderate to strong antibacterial activity against pathogens such as Xanthomonas oryzae with EC50 values significantly lower than standard antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of this compound in cancer treatment. For instance, derivatives containing the 1,2,4-thiadiazole moiety have shown promising activity against various cancer cell lines. In vitro evaluations indicated that certain analogs exhibited selective cytotoxicity towards cancer cells while sparing normal cells. Specifically, compounds related to N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide have been tested against pancreatic ductal adenocarcinoma and melanoma cell lines, showing significant inhibition of cell proliferation at low micromolar concentrations .

Carbonic Anhydrase Inhibition

The compound has also been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly hCA IX and hCA XII, which are implicated in tumorigenesis and metastasis. Selective inhibition of these enzymes can hinder tumor growth and spread. Research indicates that certain derivatives can inhibit these enzymes at nanomolar concentrations, marking them as potential therapeutic agents in cancer treatment .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective properties of this compound. Studies involving PC12 cells exposed to amyloid-beta peptides demonstrated that derivatives could reduce neurotoxicity and apoptosis. Mechanistic investigations revealed that these compounds modulate key signaling pathways related to neurodegeneration, suggesting their potential use in treating Alzheimer's disease .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship of this compound is crucial for optimizing its efficacy. Various synthetic routes have been explored to create analogs with improved biological activity. For example, modifications to the thiadiazole ring or alterations in substituents on the benzene ring have been shown to influence potency and selectivity against target enzymes .

Case Studies and Experimental Findings

StudyFindingsApplication
MDPI Study (2020)Identified several analogs with IC50 values in the micromolar range against cancer cell linesPotential anticancer agents
Neuroprotection Study (2020)Demonstrated reduced neurotoxicity in PC12 cells; modulation of apoptotic pathwaysAlzheimer's disease treatment
Carbonic Anhydrase Inhibition (2020)Selective inhibition of hCA IX at nanomolar levelsCancer therapy

Comparison with Similar Compounds

Key Observations:

  • Thiadiazoles generally exhibit higher electronegativity and metabolic stability compared to thiazoles .
  • Sulfonamide Linkage : Both the target compound and its thiazole analog share sulfonamide groups, which are critical for hydrogen bonding in enzyme inhibition. However, the thiadiazole variant may enhance π-stacking interactions due to its aromatic nitrogen-rich ring .

Reactivity and Stability:

  • The target compound’s benzo[d]oxazole-thiadiazole system may exhibit greater hydrolytic stability than triazole-thiones (), which exist in tautomeric equilibrium .

Pharmacological Potential (Inferred)

While direct bioactivity data for the target compound is unavailable, comparisons with analogs suggest:

  • Enzyme Inhibition : Sulfonamide-containing compounds (e.g., triazoles in ) often target carbonic anhydrase or kinases. The thiadiazole moiety may improve selectivity due to its planar structure .
  • Antimicrobial Activity: Thiadiazole derivatives are known for antibacterial properties. The dimethoxybenzyl group could enhance membrane penetration compared to bulkier substituents .

Q & A

Q. What are the critical factors for optimizing multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : Key considerations include:
  • Catalyst selection : Palladium-catalyzed reductive cyclization (as demonstrated in nitroarene systems) can enhance intermediate formation .
  • Temperature control : Maintain <60°C during sulfonamide coupling to prevent byproducts .
  • Purification : Use gradient HPLC with C18 columns and a water/acetonitrile mobile phase (0.1% TFA) to isolate the final product .
  • Reagent stoichiometry : Ensure a 1.2:1 molar ratio of thiadiazol-5-amine to sulfonamide intermediate to drive the reaction to completion .

Q. Which spectroscopic techniques are most effective for characterizing the sulfonamide and thiadiazole moieties?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR (DMSO-d6) identifies aromatic protons (δ 7.1–8.3 ppm) and sulfonamide NH (δ 10.2 ppm). 2D HSQC confirms coupling between thiadiazole C-S and adjacent protons .
  • IR : Sulfonamide S=O stretches appear at 1150–1250 cm⁻¹; thiadiazole C=N at 1600–1650 cm⁻¹ .
  • High-resolution MS : ESI+ mode confirms molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can contradictory biological activity data across assay models (e.g., enzyme inhibition vs. cellular assays) be resolved?

  • Methodological Answer :
  • Assay standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based enzymatic activity) to validate target engagement .
  • Solubility adjustments : Test the compound in DMSO/PBS mixtures (≤0.1% DMSO) to avoid false negatives in cellular assays .
  • Metabolite screening : LC-MS/MS identifies active metabolites that may explain discrepancies between in vitro and in vivo results .

Q. What computational strategies predict the compound’s binding mode to cytochrome P450 isoforms?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 4NY4) to model interactions with the thiadiazole ring and sulfonamide group .
  • MD simulations : GROMACS with CHARMM36 force field evaluates binding stability over 100 ns trajectories, focusing on hydrogen bonds with heme iron .
  • QM/MM : Calculate electron transfer pathways for potential metabolic activation .

Q. How can researchers address low reproducibility in crystallographic data for this compound?

  • Methodological Answer :
  • Crystallization screening : Use sitting-drop vapor diffusion with PEG 3350 and 0.2 M ammonium sulfate at pH 6.5 .
  • Synchrotron radiation : Collect high-resolution (<1.5 Å) data at beamlines (e.g., APS GM/CA) to resolve disorder in the dimethoxybenzyl group .
  • Twinned data analysis : Apply STARANISO for anisotropic refinement if crystals exhibit pseudo-merohedral twinning .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for dose-response curve outliers in toxicity studies?

  • Methodological Answer :
  • Robust regression : Use R’s MASS package with Huber weighting to minimize outlier effects on IC50 calculations .
  • Grubbs’ test : Identify and exclude significant outliers (α=0.05) before fitting sigmoidal curves .
  • Bootstrap resampling : Generate 95% confidence intervals for EC50 values to assess variability .

Experimental Design

Q. How to design a structure-activity relationship (SAR) study targeting the thiadiazole ring?

  • Methodological Answer :
  • Analog synthesis : Replace thiadiazole with 1,3,4-oxadiazole or 1,2,4-triazole and compare IC50 values in enzyme assays .
  • Electrostatic potential mapping : Gaussian09 (B3LYP/6-31G*) calculates charge distribution to rationalize hydrogen-bonding differences .
  • Proteolysis targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to evaluate degradation efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.